(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865175-49-1
Cat. No.: VC7623045
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865175-49-1 |
|---|---|
| Molecular Formula | C20H18N2O4S2 |
| Molecular Weight | 414.49 |
| IUPAC Name | 4-acetyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3 |
| Standard InChI Key | HAUSZWWGTKMHIL-MRCUWXFGSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C19H18N2O3S2
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Molecular Weight: 386.49 g/mol
Structural Features
The compound features:
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A benzothiazole core, which is a fused aromatic ring system containing sulfur and nitrogen.
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A methylsulfonyl group at the 6-position of the benzothiazole ring.
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An allyl group at the 3-position of the benzothiazole ring.
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A benzamide moiety linked via a (Z)-configuration imine bond.
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A ketone group at the para position of the benzamide ring.
These structural elements contribute to its chemical reactivity and biological activity.
General Synthetic Pathway
The synthesis of (Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves:
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Formation of the Benzothiazole Core: This is achieved through cyclization reactions involving aminothiophenols and carbon disulfide or related reagents.
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Functionalization at Specific Positions: The allyl and methylsulfonyl groups are introduced via alkylation or sulfonation reactions.
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Imine Formation: The benzothiazole derivative reacts with 4-acetylbenzoyl chloride under controlled conditions to form the imine bond in the (Z)-configuration.
Analytical Characterization
The synthesized compound is characterized using:
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Nuclear Magnetic Resonance (NMR): For confirming structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups.
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X-ray Crystallography: To confirm stereochemistry.
Pharmacological Potential
Benzothiazole derivatives like this compound exhibit a range of biological activities:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.
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Anticancer Activity: Benzothiazoles are known to inhibit key signaling pathways in cancer cells, such as tyrosine kinases.
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Anti-inflammatory Activity: The methylsulfonyl group enhances COX inhibition, reducing inflammation.
Molecular Docking Studies
Preliminary in silico studies suggest that this compound may bind effectively to enzymes such as acetylcholinesterase or cyclooxygenase, making it a candidate for neurodegenerative or inflammatory diseases.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C19H18N2O3S2 |
| Molecular Weight | 386.49 g/mol |
| Key Functional Groups | Benzothiazole, Methylsulfonyl, Allyl, Ketone |
| Pharmacological Activities | Antimicrobial, Anticancer, Anti-inflammatory |
| Synthesis Complexity | Moderate |
| Analytical Techniques Used | NMR, MS, IR, X-ray Crystallography |
Future Research Directions
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Pharmacokinetics and Toxicology: Further studies are needed to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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Structural Optimization: Modifications to enhance potency and selectivity for specific biological targets.
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In Vivo Studies: Testing in animal models to confirm efficacy and safety.
This compound represents a promising scaffold for drug discovery due to its multifunctional pharmacophore design and diverse biological activities. Further research could unlock its potential in therapeutic applications such as antimicrobial agents or anti-inflammatory drugs.
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